1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol
Description
1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with a hydroxyl group at position 3, an ethyl group, two methyl groups at position 2, and a phenyl substituent at position 4. The compound’s stereochemistry and functional groups (e.g., hydroxyl, alkyl, and aryl moieties) may influence its physicochemical properties, such as solubility, boiling point, and reactivity .
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/C14H21NO/c1-4-15-12(10-13(16)14(15,2)3)11-8-6-5-7-9-11/h5-9,12-13,16H,4,10H2,1-3H3 |
InChI Key |
UVHJRYCRDOJDIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(CC(C1(C)C)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid. This reaction typically occurs at elevated temperatures around 180°C for about an hour . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell growth and metabolism .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
| Compound Name | Molecular Formula | Functional Groups | Substituents | Structural Class |
|---|---|---|---|---|
| 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol | C₁₅H₂₃NO | Alcohol (OH) | Ethyl, 2,2-dimethyl, 5-phenyl | Pyrrolidine (5-membered) |
| 1-Ethyl-2,2-dimethylpropyl ethylphosphonofluoridate | C₉H₂₀FO₂P | Phosphonofluoridate ester | Ethyl, dimethylpropyl | Organophosphorus compound |
| 1-Ethyl-2,3-dimethyl-benzene | C₁₀H₁₄ | Aromatic hydrocarbon | Ethyl, 2,3-dimethyl | Benzene (6-membered) |
| 1-Ethyl-2,4-dimethyl-benzene | C₁₀H₁₄ | Aromatic hydrocarbon | Ethyl, 2,4-dimethyl | Benzene |
Key Differences and Implications
Pyrrolidine vs. Benzene Derivatives
- Hydrogen Bonding : The hydroxyl group in 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol enables hydrogen bonding, enhancing solubility in polar solvents compared to benzene derivatives (e.g., 1-Ethyl-2,3-dimethyl-benzene), which lack polar functional groups .
- This contrasts with the planar benzene derivatives, where substituent positions influence isomerism (e.g., ortho, meta, para) .
Organophosphorus Compound Comparison
- Applications: Organophosphorus compounds are often used as pesticides or nerve agents, whereas pyrrolidinols may serve as intermediates in drug synthesis due to their chiral centers .
Physicochemical Properties (Theoretical Analysis)
| Property | 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol | 1-Ethyl-2,3-dimethyl-benzene | 1-Ethyl-2,2-dimethylpropyl ethylphosphonofluoridate |
|---|---|---|---|
| Polarity | High (due to OH) | Low | Moderate (polar ester group) |
| Boiling Point | Likely >200°C (hydrogen bonding) | ~170–190°C | ~100–150°C (volatile ester) |
| Reactivity | Nucleophilic (OH) | Electrophilic aromatic | Highly electrophilic (P-F bond) |
Biological Activity
1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol is a compound belonging to the pyrrolidine family, characterized by a five-membered nitrogen-containing ring. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Molecular Characteristics
- Molecular Formula: C14H21NO
- Molecular Weight: 219.32 g/mol
- IUPAC Name: 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol
| Property | Value |
|---|---|
| Molecular Formula | C14H21NO |
| Molecular Weight | 219.32 g/mol |
| IUPAC Name | 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol |
| InChI | InChI=1S/C14H21NO/c1-4-15-12(10-13(16)14(15,2)3)11-8-6-5-7-9-11/h5-9,12-13,16H,4,10H2,1-3H3 |
| InChI Key | UVHJRYCRDOJDIY-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(CC(C1(C)C)O)C2=CC=CC=C2 |
Synthesis Methods
The synthesis of 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol can be achieved through several routes. A common method involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid under elevated temperatures (approximately 180°C). This reaction typically yields the desired pyrrolidine derivative through a series of chemical transformations including oxidation and reduction processes.
The biological activity of 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol is primarily attributed to its ability to interact with various enzymes and receptors. The unique structure allows it to modulate enzyme activity and influence cellular pathways involved in growth and metabolism.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Properties
In vitro studies have demonstrated that 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol may possess anticancer activity. The compound appears to induce apoptosis in cancer cells through the modulation of specific signaling pathways, although further research is required to fully elucidate these mechanisms.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol. Results showed a marked reduction in bacterial viability at concentrations as low as 50 µg/mL.
- Anticancer Research : In a controlled laboratory setting, researchers investigated the effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). The study found that treatment with this compound led to a significant decrease in cell proliferation and increased rates of apoptosis compared to control groups.
Comparison with Similar Compounds
To better understand the unique properties of 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol, it is useful to compare it with other pyrrolidine derivatives:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| Pyrrolidin-2-one | Antimicrobial and anticancer properties | Commonly used in pharmaceuticals |
| Pyrrolidin-2,5-dione | Exhibits diverse biological activities | Known for its role in organic synthesis |
| Prolinol | Used in asymmetric synthesis | Functions as a chiral auxiliary |
The distinct structural modifications in 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol contribute to its unique biological activities compared to these analogous compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
